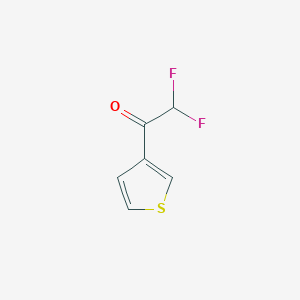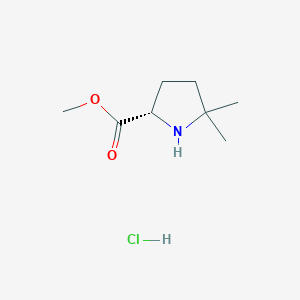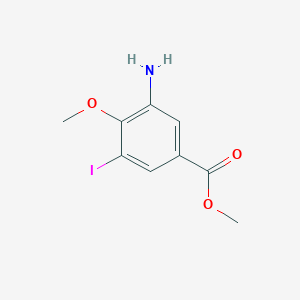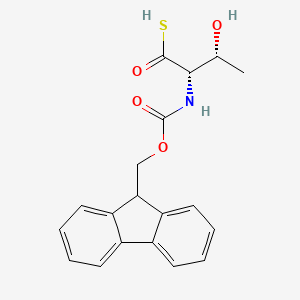
2,2-Difluoro-1-(3-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(3-thienyl)ethanone is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of a thienyl group attached to a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Difluoro-1-(3-thienyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-(3-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(3-thienyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-(3-thienyl)ethanone exerts its effects involves interactions with specific molecular targets. The difluoroethanone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thienyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-1-(2-thienyl)ethanone
- 2,2-Difluoro-1-(4-thienyl)ethanone
- 2,2-Difluoro-1-(5-thienyl)ethanone
Uniqueness
2,2-Difluoro-1-(3-thienyl)ethanone is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C6H4F2OS |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
2,2-difluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,6H |
Clave InChI |
MSKRZSYZVBYTSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/no-structure.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)



